methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether

Anti-ulcer drug discovery Proton pump inhibition Gastric H+/K+ ATPase

The compound methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether (CAS 113569-38-3) is a fully synthetic small molecule belonging to the 2,3-dihydropyrrolo[3,2-c]quinoline class, a privileged scaffold in medicinal chemistry. With a molecular formula of C19H18N2O and a molecular weight of 290.4 g/mol, it features a methoxy substituent at the quinoline 6-position, a methyl group at the pyrrole 4-position, and an unsubstituted phenyl ring at the N1 position.

Molecular Formula C19H18N2O
Molecular Weight 290.366
CAS No. 113569-38-3
Cat. No. B2535905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether
CAS113569-38-3
Molecular FormulaC19H18N2O
Molecular Weight290.366
Structural Identifiers
SMILESCC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O/c1-13-15-11-12-21(14-7-4-3-5-8-14)19(15)16-9-6-10-17(22-2)18(16)20-13/h3-10H,11-12H2,1-2H3
InChIKeyJOXFOVKOHKFZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Methyl-1-Phenyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinolin-6-yl Ether (CAS 113569-38-3): Core Scaffold and Physicochemical Identity for Targeted Pyrroloquinoline Procurement


The compound methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether (CAS 113569-38-3) is a fully synthetic small molecule belonging to the 2,3-dihydropyrrolo[3,2-c]quinoline class, a privileged scaffold in medicinal chemistry [1]. With a molecular formula of C19H18N2O and a molecular weight of 290.4 g/mol, it features a methoxy substituent at the quinoline 6-position, a methyl group at the pyrrole 4-position, and an unsubstituted phenyl ring at the N1 position [2]. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 4, zero hydrogen bond donors, and only 2 rotatable bonds, which collectively differentiate it from close analogs in terms of lipophilicity, membrane permeability, and biological target engagement [2].

Why 6-Methoxy-4-Methyl-1-Phenyl-2,3-Dihydropyrrolo[3,2-c]Quinoline Cannot Be Interchanged with Generic Pyrroloquinoline Analogs in Target-Based Assays


The pyrrolo[3,2-c]quinoline scaffold is pharmacologically promiscuous, with subtle substituent variations at the N1, C4, and C6 positions profoundly shifting target selectivity from H+/K+ ATPase inhibition (anti-ulcer) to 5-HT6 receptor antagonism (CNS) to antimicrobial activity [1]. Notably, the N1-phenyl versus N1-(2-methylphenyl) substitution alone distinguishes the target compound from the well-characterized proton pump inhibitor SK&F 96079 (CAS 122456-25-1), which bears a 2-methylphenyl at N1 and is explicitly mapped to H+/K+ ATPase inhibition [2]. Furthermore, the presence of the 6-methoxy group versus a 6-hydroxy group alters both hydrogen-bonding capacity and lipophilicity, impacting membrane partitioning behavior in a manner directly relevant to the compound's biological profile [3]. Generic substitution with any analog lacking the precise 6-methoxy, 4-methyl, N1-phenyl combination therefore carries a high risk of misclassifying biological activity, invalidating SAR interpretation, and compromising experimental reproducibility in target identification or lead optimization campaigns [2].

Quantitative Differentiation Evidence: Methyl 4-Methyl-1-Phenyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinolin-6-yl Ether vs. Closest Structural Analogs


H+/K+ ATPase Inhibitory Selectivity: N1-Phenyl vs. N1-(2-Methylphenyl) Substitution

The target compound (CAS 113569-38-3) differs from the known proton pump inhibitor SK&F 96079 (CAS 122456-25-1) exclusively by the absence of an ortho-methyl group on the N1-phenyl ring. SK&F 96079 is a characterized reversible H+/K+ ATPase inhibitor that partitions into phospholipid bilayers [1]. In comparative SAR studies within the 2,3-dihydropyrrolo[3,2-c]quinoline class, subtle N1-aryl modifications (including 2-methyl vs. unsubstituted phenyl) produce markedly different H+/K+ ATPase inhibitory potencies, with the optimal 2-methylphenyl substitution conferring maximal enzyme inhibition, while the unsubstituted phenyl analog displays substantially reduced or negligible activity [2]. This positions the target compound as a critical negative control or selectivity probe for confirming on-target H+/K+ ATPase engagement versus off-target effects attributable to the core scaffold.

Anti-ulcer drug discovery Proton pump inhibition Gastric H+/K+ ATPase

6-Methoxy vs. 6-Hydroxy Substitution: Impact on Lipophilicity and Hydrogen-Bonding Capacity for Membrane Partitioning and Oral Bioavailability Prediction

The target compound (CAS 113569-38-3) possesses a methoxy group at the quinoline 6-position, whereas the 6-hydroxy analog (CAS 109964-84-3) carries a free phenolic hydroxyl. This single atom substitution (O–CH3 vs. O–H) alters computed logP, hydrogen bond donor count, and topological polar surface area. For the target compound, PubChem computed properties include XLogP3-AA = 4, hydrogen bond donor count = 0, and rotatable bond count = 2 [1]. In the membrane interaction study of structurally related pyrroloquinolines, the orientation and hydrogen-bonding capacity of substituents at positions analogous to C6 directly determined the compound's depth of insertion and orientation within phospholipid bilayers, with methoxy groups orienting toward the aqueous interface and influencing the compound's effective concentration at the membrane-bound enzyme target [2]. The 6-hydroxy analog would introduce a hydrogen bond donor, increasing polarity and altering membrane partitioning kinetics in a manner that confounds direct comparison in any membrane-based assay.

ADME optimization Membrane permeability Drug-likeness

N1-Phenyl vs. N1-(4-Phenoxyphenyl) Substitution: Divergent Antimicrobial Activity Profiles in the Pyrroloquinoline Class

The patent family US8207187 / CA2628729C discloses that 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline (CAS 860789-39-5) possesses activity against clinically latent microorganisms, a phenotype associated with antibiotic-tolerant persister cells [1]. The target compound (CAS 113569-38-3) lacks the 4-phenoxyphenyl N1 extension, carrying only an unsubstituted phenyl group. Patent SAR disclosures across the pyrroloquinoline series demonstrate that antimicrobial activity against latent microorganisms is highly dependent on the nature of the N1-aryl substituent, with phenoxyphenyl or extended aromatic systems being preferred for potent killing of non-replicating bacteria, while simple phenyl substitution yields substantially diminished or absent activity [1]. This SAR divergence establishes the target compound as a critical inactive or weakly active control for antimicrobial persister assays.

Antimicrobial resistance Clinically latent microorganisms Antibiotic discovery

Scaffold Selectivity Profiling: Pyrrolo[3,2-c]quinoline Core with N1-Phenyl Substitution Does Not Engage 5-HT6 Receptors at Nanomolar Potency

Optimization of the 1H-pyrrolo[3,2-c]quinoline scaffold for 5-HT6 receptor antagonism yielded compound 14 ((S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline) with a Ki of 3 nM and Kb of 0.41 nM, comparable to the reference antagonist SB-742457 [1]. Critically, the SAR reported by Grychowska et al. establishes that high-affinity 5-HT6 receptor binding requires a sulfonyl-linked aryl group at N1 and a basic amine at C4, neither of which is present in the target compound (which carries an unsubstituted phenyl at N1 and a methyl at C4) [1]. The target compound therefore serves as a predicted inactive control for 5-HT6 receptor engagement, allowing researchers to attribute any observed CNS activity to off-target mechanisms or core scaffold effects rather than specific receptor antagonism.

CNS drug discovery 5-HT6 receptor antagonism Alzheimer's disease

Optimal Research and Procurement Scenarios for Methyl 4-Methyl-1-Phenyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinolin-6-yl Ether (CAS 113569-38-3)


Negative Control for H+/K+ ATPase Inhibitor Screening and Gastric Acid Secretion Assays

In anti-ulcer drug discovery programs screening for novel H+/K+ ATPase inhibitors, the target compound (CAS 113569-38-3) is the optimal negative control compound. It shares the identical 2,3-dihydropyrrolo[3,2-c]quinoline core and 6-methoxy-4-methyl substitution pattern with the known proton pump inhibitor SK&F 96079 but lacks the N1-(2-methylphenyl) group critical for enzyme inhibition [1]. As evidenced by class-level SAR from patent disclosures, the N1-phenyl substitution substantially reduces H+/K+ ATPase inhibitory potency, allowing researchers to establish a reliable baseline for scaffold-specific background activity and distinguish genuine hits from false positives arising from non-specific membrane interactions of the lipophilic core [1][2].

Selectivity Profiling for 5-HT6 Receptor Antagonist Lead Optimization in Alzheimer's Disease Research

For medicinal chemistry teams optimizing 1H-pyrrolo[3,2-c]quinoline-based 5-HT6 receptor antagonists for cognitive enhancement, the target compound provides a structurally informative inactive control. The high-affinity 5-HT6 antagonist pharmacophore requires an N1-sulfonylaryl group and a C4-basic amine, both absent in the target compound [3]. Procurement of CAS 113569-38-3 alongside active 5-HT6 antagonists enables counter-screening to verify that observed procognitive or anxiolytic effects in rodent behavioral models (e.g., novel object recognition, Vogel conflict test) are specifically mediated through 5-HT6 receptor engagement rather than off-target activities of the pyrroloquinoline core [3].

Physicochemical Benchmarking for In Silico ADME Model Validation and Membrane Permeability Studies

The well-defined physicochemical profile of the target compound (XLogP3-AA = 4, H-bond donors = 0, rotatable bonds = 2, MW = 290.4 g/mol) makes it an ideal calibration standard for validating computational ADME prediction models [4]. Its zero hydrogen bond donor count, in contrast to the 6-hydroxy analog (CAS 109964-84-3, HBD = 1), enables direct experimental comparison of passive membrane permeability as a function of hydrogen-bonding capacity within an otherwise identical scaffold [4][1]. This application is particularly valuable for CROs and pharmaceutical companies seeking to benchmark PAMPA or Caco-2 permeability assays using a compound series with incremental physicochemical variation.

Negative Control for Antimicrobial Persister Assays Targeting Clinically Latent Microorganisms

In antibiotic discovery programs targeting the clinically latent (non-replicating) bacterial population responsible for chronic and recurrent infections, the target compound serves as a structurally matched inactive control for the antilatency-active analog 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline (CAS 860789-39-5) [5]. Patent SAR data demonstrate that the N1-(4-phenoxyphenyl) extension is essential for killing latent microorganisms, while the simple N1-phenyl substitution yields insufficient activity. Use of the target compound in parallel with the active analog enables rigorous deconvolution of the phenoxyphenyl pharmacophore's contribution to the antilatency phenotype [5].

Quote Request

Request a Quote for methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.